![molecular formula C16H20N2O B2771977 (1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1796948-06-5](/img/structure/B2771977.png)
(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic scaffold at its core. This structure is characteristic of the tropane alkaloids .Chemical Reactions Analysis
The synthesis of this compound involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene . This reaction is key to forming the bicyclic scaffold that is central to the compound’s structure .科学的研究の応用
Cognitive Deficits in Schizophrenia
Research has identified certain compounds, similar in structure to "(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide," as potential treatments for cognitive deficits in schizophrenia. These compounds have been found to act as agonists of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), demonstrating potent and selective activity. Studies highlight their rapid brain penetration, high oral bioavailability, and efficacy in improving cognitive performance, particularly in models assessing auditory sensory gating and novel object recognition (Wishka et al., 2006).
Metabolic and Excretory Pathways
Another area of research focuses on understanding the metabolic and excretory pathways of similar compounds through the use of tritiated versions to explore their preclinical metabolism in vivo. These studies are crucial for identifying potential metabolic liabilities and ensuring stability, which is essential for the development of therapeutic agents. For example, studies have explored the stability and metabolic fate of compounds in different species, highlighting the importance of tritiation at specific sites to mitigate the risk of tritium loss and accurately determine excretory pathways (Shaffer et al., 2006).
Novel Synthesis Approaches
Research has also been conducted on the efficient synthesis of enantiopure compounds that serve as rigid analogues for bioactive peptides. These syntheses facilitate the exploration of conformation-activity relationships in various biologically active peptides. By creating enantiopure versions of these compounds, researchers can better understand their potential therapeutic applications and optimize their bioactivity (Dietrich & Lubell, 2003).
Heterobicyclic Compounds Synthesis
Another significant application involves the gold-catalyzed assembly of heterobicyclic systems, including oxabicyclo[3.2.1]octenes and azabicyclo[3.2.1]octenes. These synthetic methodologies are pivotal for the development of novel pharmaceuticals and materials by enabling the efficient construction of complex molecular architectures (Zhang & Kozmin, 2005).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a promising area for future research due to its presence in a variety of biologically active compounds .
特性
IUPAC Name |
N-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(17-12-11-13-5-2-1-3-6-13)18-14-7-4-8-15(18)10-9-14/h1-7,14-15H,8-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEIMMBPTKKYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

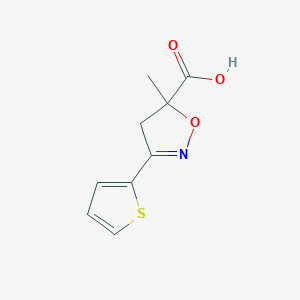
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)
![N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]acetamide](/img/structure/B2771897.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2771899.png)
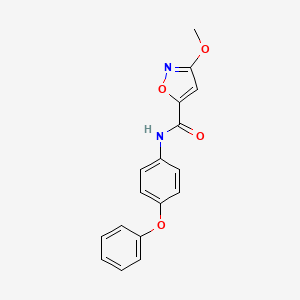
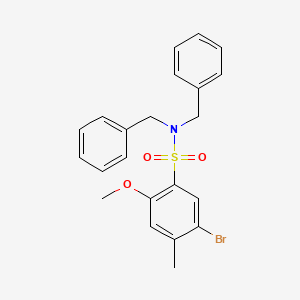
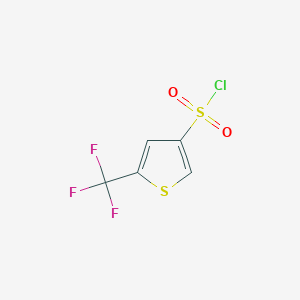
![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2771909.png)
![3-Fluoro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2771910.png)
![7-[(2-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771912.png)
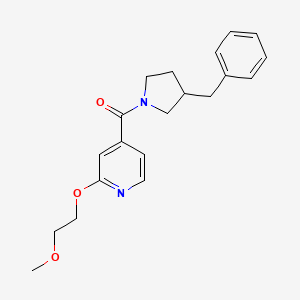
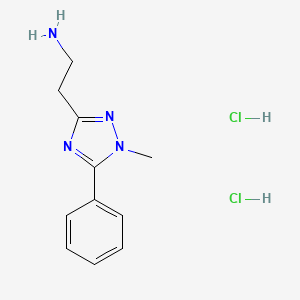
![N-(2-ethyl-6-methylphenyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2771917.png)